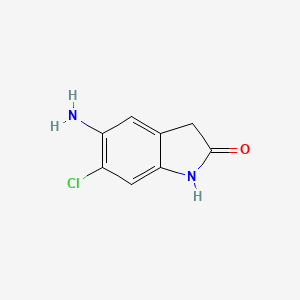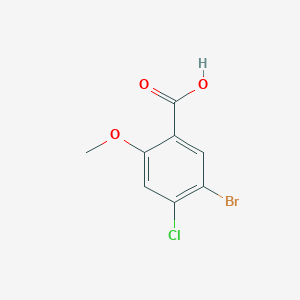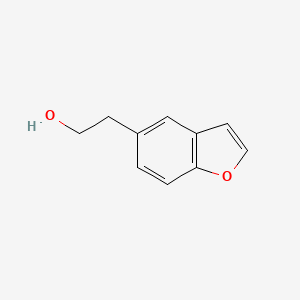
5-amino-6-chloro-2,3-dihydro-1H-indol-2-one
Übersicht
Beschreibung
5-amino-6-chloro-2,3-dihydro-1H-indol-2-one is a chemical compound with the molecular formula C8H7ClN2O. It has a molecular weight of 182.61 . This compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one is 1S/C8H7ClN2O/c9-5-3-7-4(1-6(5)10)2-8(12)11-7/h1-3,11-12H,10H2 . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Indole derivatives, including 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one , have shown promise in the treatment of various types of cancer. They can interfere with cell proliferation and induce apoptosis in cancer cells. The ability to target specific pathways involved in cancer cell growth makes these compounds valuable in the development of new chemotherapeutic agents .
Antimicrobial Activity
These compounds exhibit significant antimicrobial properties, making them useful in combating infections caused by bacteria, fungi, and other pathogens. Their mechanism of action often involves disrupting the microbial cell wall or interfering with essential enzymes .
Anti-inflammatory Properties
The anti-inflammatory potential of indole derivatives is attributed to their ability to modulate the immune response. This makes them potential candidates for treating inflammatory diseases and conditions such as arthritis and inflammatory bowel disease .
Antiviral Agents
Indole derivatives have been reported to possess antiviral activities, including against influenza A and Coxsackie B4 virus. They can inhibit viral replication by targeting specific proteins or enzymes crucial for the viral life cycle .
Neuroprotective Effects
Research suggests that indole derivatives can exert neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. These effects may be due to their antioxidant properties or their ability to modulate neurotransmitter systems .
Antidiabetic Activity
Indole derivatives have shown potential in managing diabetes by influencing insulin secretion or insulin sensitivity. They may also protect against diabetes-related complications, offering a multifaceted approach to diabetes management .
Safety and Hazards
This compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
5-amino-6-chloro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-5-3-7-4(1-6(5)10)2-8(12)11-7/h1,3H,2,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQROGWWVNTWSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77859-59-7 | |
| Record name | 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Sulfanyl-[1,3]thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1287673.png)



![5-Bromo-2-chlorobenzo[d]thiazole](/img/structure/B1287683.png)





